
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is an organophosphorus compound that contains both amino and phosphine oxide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide typically involves the reaction of a phosphine precursor with appropriate amine reagents. One common method involves the reaction of chlorodiphenylphosphine with (1-phenylethyl)methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine using reducing agents such as phenylsilane.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Phenylsilane or other silane-based reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with new functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Phenylsilane: A reducing agent used in similar chemical reactions.
1-Phenyl-2-(phenylamino)ethanone: A compound with similar functional groups and applications.
Uniqueness
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is unique due to its combination of amino and phosphine oxide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
675622-46-5 |
|---|---|
Molekularformel |
C15H19N2OP |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
N-[methylamino(1-phenylethyl)phosphoryl]aniline |
InChI |
InChI=1S/C15H19N2OP/c1-13(14-9-5-3-6-10-14)19(18,16-2)17-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
XJUKPIQHNJDXRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)P(=O)(NC)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


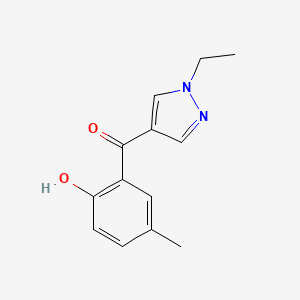
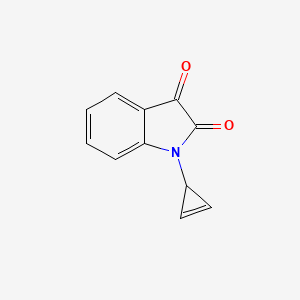
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
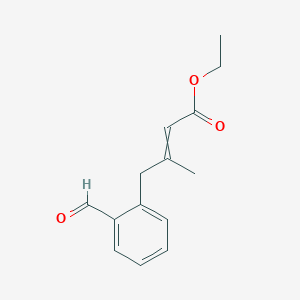
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
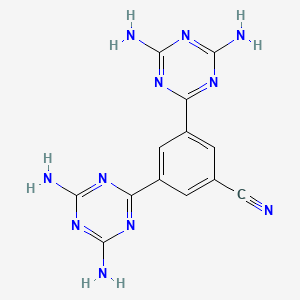
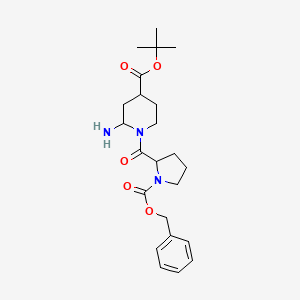

![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

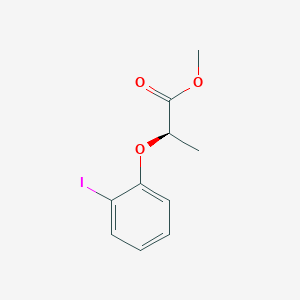
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
